tert-Butyl (3-hydrazino-3-oxopropyl)carbamate
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Overview
Description
tert-Butyl (3-hydrazino-3-oxopropyl)carbamate: is an organic compound with the chemical formula C8H17N3O3 and a molecular weight of 203.24 g/mol . It is also known by other names such as N-(3-hydrazino-3-oxopropyl)carbamic acid tert-butyl ester . This compound is typically found as a colorless liquid or solid and is soluble in organic solvents like alcohols and ketones .
Preparation Methods
The synthesis of tert-Butyl (3-hydrazino-3-oxopropyl)carbamate generally involves a two-step reaction :
Reaction of tert-Butyl chloroacetate with hydrazine: This step produces .
Reaction of N-chloropropylguanidine with tert-Butyl oxalate: This step yields N-(3-hydrazino-3-oxopropyl)carbamic acid tert-butyl ester .
Chemical Reactions Analysis
tert-Butyl (3-hydrazino-3-oxopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions with reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
tert-Butyl (3-hydrazino-3-oxopropyl)carbamate has several applications in scientific research :
Chemistry: It is used as a reagent in organic synthesis for the preparation of other compounds.
Biology: It is employed in the synthesis of specific polymers and copolymers.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (3-hydrazino-3-oxopropyl)carbamate involves its interaction with molecular targets and pathways . It can form hydrazones by condensing with aldehydes, which are intermediates in the synthesis of various bioactive compounds . The specific molecular targets and pathways depend on the context of its application, such as in pharmaceutical synthesis or polymer production .
Comparison with Similar Compounds
tert-Butyl (3-hydrazino-3-oxopropyl)carbamate can be compared with similar compounds like tert-Butyl carbazate and tert-Butyl (3-hydroxypropyl)carbamate . While these compounds share some structural similarities, this compound is unique in its specific functional groups and reactivity. This uniqueness makes it valuable for particular synthetic applications and research purposes .
Biological Activity
tert-Butyl (3-hydrazino-3-oxopropyl)carbamate is a compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the hydrazine moiety and carbamate functional group, suggests various applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₁₇N₃O₃
- Molecular Weight : 203.24 g/mol
- CAS Number : 42116-56-3
- Storage Conditions : Keep in a dark place under inert atmosphere at 2-8°C .
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with hydrazine derivatives, leading to the formation of the hydrazine functional group. This process can be optimized through various organic synthesis techniques to enhance yield and purity.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing hydrazine groups have been shown to inhibit bacterial growth effectively. A study evaluated several hydrazine-based compounds for their antibacterial properties against various strains, revealing that modifications to the hydrazine structure could enhance efficacy against resistant strains .
Anti-inflammatory Effects
The anti-inflammatory potential of carbamate derivatives has been explored in several studies. In vivo assays demonstrated that certain derivatives exhibited promising anti-inflammatory activity comparable to standard drugs like indomethacin. The percentage inhibition of inflammation ranged from 39% to 54%, indicating a significant biological impact .
Anticancer Activity
The anticancer properties of hydrazine-containing compounds have also been investigated. Research indicates that these compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways. For instance, studies have shown that hydrazine derivatives can inhibit key enzymes involved in cancer progression, suggesting their potential as therapeutic agents in oncology .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in inflammation and cancer pathways. The binding affinity and specificity of these interactions are critical for understanding its therapeutic potential.
Case Studies
- Antimicrobial Study : A recent study assessed a series of hydrazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Anti-inflammatory Research : In a carrageenan-induced paw edema model, compounds structurally related to this compound demonstrated a dose-dependent reduction in inflammation, supporting its potential as an anti-inflammatory agent .
Properties
IUPAC Name |
tert-butyl N-(3-hydrazinyl-3-oxopropyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O3/c1-8(2,3)14-7(13)10-5-4-6(12)11-9/h4-5,9H2,1-3H3,(H,10,13)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQUZNXTFVGDPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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